molecular formula C13H15NO3S2 B2837226 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034312-77-9

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2837226
CAS RN: 2034312-77-9
M. Wt: 297.39
InChI Key: ATYVWYOQYJDZJS-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, commonly known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid mediator that plays a crucial role in regulating blood pressure, angiogenesis, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiophene-based compounds, demonstrating their diverse applications in medicinal chemistry. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves reactions that yield compounds with potential anti-microbial activities. These compounds are characterized using various spectroscopic techniques, including 1H NMR, IR, and Mass spectral data, to confirm their structures (Spoorthy et al., 2021).

Biological Activities

The antimicrobial evaluation of novel thiophene compounds and their metal complexes against various pathogenic strains indicates that these compounds exhibit significant antibacterial and antifungal activities. The biological activities of these compounds are comparable to, and sometimes exceed, those of standard antibiotics (Altundas et al., 2010).

Docking Studies

Docking studies reveal the potential binding modes and interactions of thiophene derivatives with biological targets, providing insights into their mechanism of action at the molecular level. Such studies are crucial for the rational design of new therapeutics with enhanced efficacy and reduced side effects (Spoorthy et al., 2021).

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases. These studies often involve the synthesis of thiophene-based ligands and their metal complexes, followed by assays to measure their radical scavenging abilities (Raghavendra et al., 2016).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-4-5-17-11(12-2-1-6-19-12)8-14-13(16)10-3-7-18-9-10/h1-3,6-7,9,11,15H,4-5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYVWYOQYJDZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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